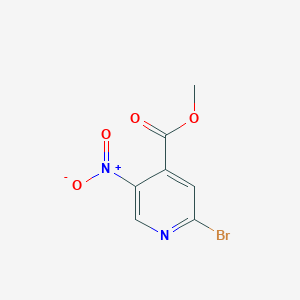
1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EFU, and it has been synthesized using different methods. The purpose of
Aplicaciones Científicas De Investigación
Hydrogel Formation and Rheology Modification
- Anion Tuning of Hydrogel Properties : The formation of hydrogels using urea derivatives, including variations of the chemical structure of interest, can be influenced significantly by the anion present. The rheological properties and morphology of these hydrogels can be tuned by altering the anionic component, offering a method to modify the physical characteristics of the gels for specific applications (Lloyd & Steed, 2011).
Organic Synthesis Catalysis
- Catalysis in Synthesis of Pyran Derivatives : Urea derivatives play a role in catalyzing the synthesis of functionally diverse pyrano[2,3-c]pyrazole derivatives. This showcases the utility of urea compounds in facilitating multicomponent organic reactions, leading to products with potential pharmacological activities (Li et al., 2017).
Medicinal Chemistry and Drug Design
- Design and Synthesis of Inhibitors : Compounds incorporating urea and pyrazole moieties have been explored for their potential as enzyme inhibitors. Such molecules have shown inhibitory activity against targets like human soluble epoxide hydrolase, suggesting their applicability in designing new therapeutic agents (D'yachenko et al., 2019).
Antifungal Activities
- Fungicidal Activity of Pyrazole Derivatives : Derivatives containing pyrazole and urea groups have demonstrated fungicidal activity against various plant pathogens. These findings highlight the potential of such compounds in agricultural applications to protect crops from fungal diseases (Sun et al., 2017).
Anti-Angiogenic Properties
- Molecular Mechanism of Anti-Angiogenic Compounds : Research on pyrazolyl-urea derivatives, such as GeGe-3, has provided insights into their anti-angiogenic properties. Through functional proteomics, calreticulin has been identified as a principal target, offering a glimpse into the molecular mechanisms by which these compounds exert their biological effects (Morretta et al., 2021).
Environmental and Health Impacts
- Pesticide Metabolite Interactions with Hormones : Studies have also investigated the interactions between metabolites of pesticides (which may include or relate to the chemical ) and hormone levels in humans, highlighting the environmental and health considerations of these compounds (Freire et al., 2021).
Propiedades
IUPAC Name |
1-ethyl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-13-8(17)14-4-6-16-5-3-7(15-16)9(10,11)12/h3,5H,2,4,6H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBDDIFHJGKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







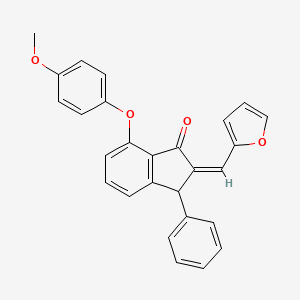
![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)
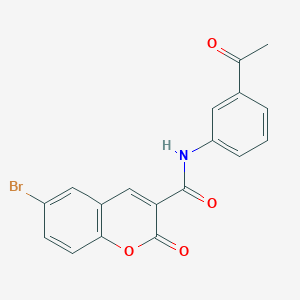
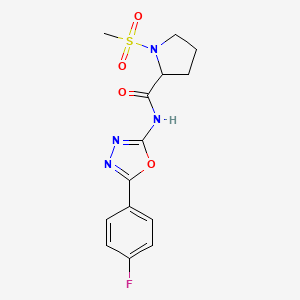

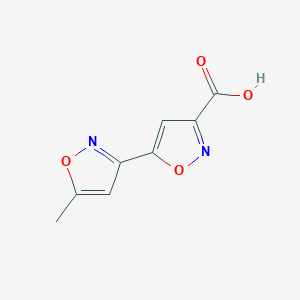
![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)
